4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
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Overview
Description
4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound featuring a benzamide core linked to an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[1,2-a]pyridine core through cyclization reactions, followed by the introduction of the benzamide group via amide bond formation. Key steps may involve:
Cyclization: Formation of the imidazo[1,2-a]pyridine ring through condensation reactions involving appropriate precursors.
Functionalization: Introduction of the methyl group at the 4-position of the benzamide.
Amide Bond Formation: Coupling of the imidazo[1,2-a]pyridine derivative with a benzoyl chloride or benzamide precursor under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen functionalities.
Reduction: Removal of oxygen functionalities or addition of hydrogen.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This interaction can lead to downstream effects, such as modulation of cellular signaling pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.
Benzamide derivatives: Compounds with a benzamide core but different linked moieties.
Uniqueness
4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to its specific combination of the imidazo[1,2-a]pyridine and benzamide structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-3-5-15(6-4-13)18(22)19-9-7-16-12-21-10-8-14(2)11-17(21)20-16/h3-6,8,10-12H,7,9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPKRSOCWYTLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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